molecular formula C6H9N3O2S B3375198 3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid CAS No. 1082259-53-7

3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

Cat. No.: B3375198
CAS No.: 1082259-53-7
M. Wt: 187.22 g/mol
InChI Key: FCSMOXUAVKGBDP-UHFFFAOYSA-N
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Description

3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid typically involves the formation of the triazole ring followed by the introduction of the sulfanyl and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The sulfanyl group can be introduced via nucleophilic substitution reactions, and the propanoic acid group can be added through esterification followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is unique due to its specific combination of a triazole ring, sulfanyl group, and propanoic acid group.

Properties

IUPAC Name

3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4-7-6(9-8-4)12-3-2-5(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSMOXUAVKGBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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